molecular formula C9H14N2O2 B8100456 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol

2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol

Cat. No.: B8100456
M. Wt: 182.22 g/mol
InChI Key: SFAODANWSYOKCJ-UHFFFAOYSA-N
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Description

2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at the 3-position with a pyrrolidine ring and at the 5-position with a hydroxymethyl (-CH2OH) group. Its molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol. The pyrrolidine moiety introduces a secondary amine, which may enhance solubility and hydrogen-bonding capacity, while the hydroxymethyl group contributes to polar interactions. This compound is of interest in medicinal chemistry due to the prevalence of oxazole and pyrrolidine motifs in bioactive molecules, particularly kinase inhibitors and CNS-targeting agents .

Properties

IUPAC Name

2-(3-pyrrolidin-3-yl-1,2-oxazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-4-2-8-5-9(11-13-8)7-1-3-10-6-7/h5,7,10,12H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAODANWSYOKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol typically involves the formation of the pyrrolidine and oxazole rings followed by their fusion and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation can lead to the desired structure .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethanal or 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethanoic acid.

Scientific Research Applications

2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol with structurally related compounds identified in the literature:

Compound Name Molecular Formula Key Substituents Notable Features Reference
2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol C9H14N2O2 3-pyrrolidinyl, 5-hydroxymethyl Cyclic amine, hydroxyl group
(3-Ethyl-1,2-oxazol-5-yl)methanamine C6H10N2O 3-ethyl, 5-aminomethyl Aliphatic chain, primary amine
2-{[(1,2-Oxazol-5-yl)methyl]sulfanyl}ethan-1-ol C7H9NO2S 5-hydroxymethyl, sulfanyl linker Thioether bridge, increased lipophilicity
1-((3S,4R)-4-(3-Fluorophenyl)-pyrrolidin-3-yl) derivatives Varies Fluorophenyl, pyrrolidine Aromatic fluorination, stereochemistry
Key Observations:

Pyrrolidine vs. Ethyl Substituents : The pyrrolidine group in the target compound provides a rigid, nitrogen-containing ring that may enhance binding to biological targets (e.g., enzymes or receptors) compared to the simpler ethyl group in (3-ethyl-1,2-oxazol-5-yl)methanamine . The latter’s primary amine could increase reactivity but reduce metabolic stability .

Hydroxymethyl vs. Sulfanyl Linkers : The hydroxymethyl group in the target compound promotes hydrogen bonding and aqueous solubility, whereas the sulfanyl (-S-) linker in 2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol introduces a thioether bond, which may enhance membrane permeability but reduce polarity .

Fluorinated Analogues : Fluorophenyl-substituted pyrrolidine derivatives (e.g., from patent literature ) exhibit improved pharmacokinetic properties due to fluorine’s electronegativity and metabolic resistance, though they lack the hydroxymethyl group critical for the target compound’s polarity.

Physicochemical and Pharmacological Properties

While direct experimental data (e.g., solubility, logP) for the target compound are unavailable in the provided evidence, inferences can be drawn from substituent effects:

  • Solubility : The hydroxyl group and pyrrolidine nitrogen likely confer higher aqueous solubility compared to the ethyl- or sulfanyl-substituted analogues.
  • Lipophilicity : The target compound’s logP is expected to be lower than that of the sulfanyl derivative due to reduced hydrophobic character.

Biological Activity

The compound 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol is a heterocyclic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol is characterized by a pyrrolidine ring and an oxazole moiety, which contribute to its biological properties. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it exhibits various functional groups that influence its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds containing pyrrolidine and oxazole moieties often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrrolidine can disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-olStaphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100
Other Pyrrolidine DerivativesBacillus subtilis60
Enterococcus faecalis70

The minimum inhibitory concentration (MIC) values suggest that 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol demonstrates effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. The presence of the oxazole ring is believed to enhance its interaction with fungal cell membranes. In vitro studies revealed that it inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger, with MIC values ranging from 10 to 30 µg/mL .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

Compound NameTarget FungiMIC (µg/mL)
2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-olCandida albicans20
Aspergillus niger25

The mechanism through which 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol exerts its biological effects involves the disruption of cellular processes in bacteria and fungi. It appears to alter membrane permeability and inhibit critical enzymatic pathways necessary for microbial survival. This is supported by studies indicating that pyrrolidine derivatives can inhibit efflux pumps in bacteria, enhancing their antibacterial efficacy .

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives in treating infections caused by resistant bacterial strains. The study found that compounds similar to 2-[3-(Pyrrolidin-3-yl)-1,2-oxazol-5-yl]ethan-1-ol exhibited promising results against multi-drug resistant strains of E. coli and S. aureus, suggesting potential for further development as novel antimicrobial agents .

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